molecular formula C14H19N3O2S B4019274 N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine

Cat. No. B4019274
M. Wt: 293.39 g/mol
InChI Key: XRXOIZMFNAHUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine, also known as ETPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ETPI belongs to the class of thienopyrimidine-based compounds and has been shown to have promising anti-inflammatory and anti-tumor activities.

Mechanism of Action

The mechanism of action of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine involves its binding to specific protein targets in the cell, leading to the inhibition of various signaling pathways. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to bind to the ATP-binding site of MAPK kinase (MEK) and inhibit its activity, leading to the inhibition of the downstream MAPK pathway. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has also been shown to bind to the SH2 domain of the p85 subunit of phosphatidylinositol 3-kinase (PI3K) and inhibit its activity, leading to the inhibition of the downstream Akt pathway. In addition, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to bind to the TCR and inhibit its activation, leading to the inhibition of the downstream T cell activation pathway.
Biochemical and Physiological Effects:
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activation of T cells. In vivo, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the growth and metastasis of tumors, reduce the severity of inflammation, and ameliorate the symptoms of autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has several advantages for lab experiments, including its high potency, specificity, and selectivity for its protein targets. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine also has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine may have off-target effects on other protein targets, which may affect its specificity and selectivity.

Future Directions

There are several future directions for the research on N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, the combination of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine with other therapeutic agents may enhance its efficacy and reduce its toxicity. The identification of biomarkers for patient selection and monitoring may also improve the clinical application of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine in various diseases. Overall, the research on N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has the potential to lead to the development of novel and effective therapies for cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the growth and proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. In inflammation, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the nuclear factor kappa B (NF-κB) pathway. In autoimmune disorders, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the activation of T cells by targeting the T cell receptor (TCR) signaling pathway.

properties

IUPAC Name

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-8(3)11(14(18)19)17-12-10-6-9(5-2)20-13(10)16-7-15-12/h6-8,11H,4-5H2,1-3H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXOIZMFNAHUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC(C(C)CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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